molecular formula C16H16O3 B133823 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid CAS No. 14525-71-4

2-[2-(4-Methoxyphenyl)ethyl]benzoic acid

Cat. No.: B133823
CAS No.: 14525-71-4
M. Wt: 256.3 g/mol
InChI Key: DQUQPOIETBSISQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-Methoxyphenyl)ethyl]benzoic acid is an organic compound with the molecular formula C16H16O3. It is characterized by the presence of a benzoic acid moiety substituted with a 2-(4-methoxyphenyl)ethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid typically involves the reaction of 4-methoxyphenethyl alcohol with benzoic acid derivatives under specific conditions. One common method includes the use of refluxing with hydriodic acid to prepare intermediate compounds, which are then further reacted to form the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale organic synthesis techniques. These methods may include the use of catalytic hydrogenation, esterification, and other organic reactions to achieve high yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Methoxyphenyl)ethyl]benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

2-[2-(4-Methoxyphenyl)ethyl]benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid include:

  • 2-(4-Methoxyphenyl)ethanol
  • 2-(4-Methoxyphenyl)ethylamine
  • 4-Methoxybenzoic acid[9][9]

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the benzoic acid moiety with the 2-(4-methoxyphenyl)ethyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)ethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-19-14-10-7-12(8-11-14)6-9-13-4-2-3-5-15(13)16(17)18/h2-5,7-8,10-11H,6,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUQPOIETBSISQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649836
Record name 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14525-71-4
Record name 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 280 ml of an ethanol solution containing 20.0 g (79.3 mmol) of 3-(4-methoxybenzylidene)phthalide were added 16.6 ml (119 mmol) of triethylamine and Raney nickel (available from Kawaken Finechemical, developed nickel catalyst NTD-65, 24 ml), and the resulting mixture was stirred at 80° C. for 2.5 hours under pressure with hydrogen (10 atm).
Quantity
16.6 mL
Type
reactant
Reaction Step One
Quantity
24 mL
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
280 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.